2-(1-Adamantylsulfanyl)acetonitrile
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Overview
Description
2-(1-Adamantylsulfanyl)acetonitrile is a chemical compound that features an adamantane moiety bonded to a sulfanyl group, which is further connected to an acetonitrile group. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylsulfanyl)acetonitrile typically involves the reaction of 1-adamantylthiol with chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom of the chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-(1-Adamantylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylsulfanyl)acetonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylthiol: Similar structure but lacks the acetonitrile group.
2-(1-Adamantyl)acetonitrile: Similar structure but lacks the sulfanyl group.
Adamantane-1-carboxamide: Contains an amide group instead of a nitrile group.
Uniqueness
2-(1-Adamantylsulfanyl)acetonitrile is unique due to the presence of both the adamantane and sulfanyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAGDKWNSOZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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